molecular formula C19H25NO3 B566034 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid CAS No. 1180488-92-9

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid

Cat. No.: B566034
CAS No.: 1180488-92-9
M. Wt: 315.413
InChI Key: YUTRZIYCTWYZCF-UUBMZHIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is a synthetic organic compound with the molecular formula C19H25NO3 and a molecular weight of 315.41 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate steroidal precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to achieve the required quality for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in the levels of various steroidal hormones and their metabolites. This modulation can have therapeutic effects in conditions like benign prostatic hyperplasia and other androgen-related disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. This specificity makes it valuable for research and therapeutic applications, particularly in the context of steroid metabolism and related disorders .

Properties

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,8,10-14H,3-5,7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTRZIYCTWYZCF-UUBMZHIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102527
Record name (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180488-92-9
Record name (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180488-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.